{5-Bromo-3-azabicyclo[3.1.0]hexan-1-yl}methanol
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Overview
Description
{5-Bromo-3-azabicyclo[310]hexan-1-yl}methanol is a bicyclic compound that features a bromine atom and an azabicyclohexane structure
Preparation Methods
The synthesis of {5-Bromo-3-azabicyclo[3.1.0]hexan-1-yl}methanol can be achieved through several methods. One approach involves the annulation of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation . Another method includes the construction of the 3-azabicyclo[3.1.0]hexane skeleton through annulation of a new cycle to an existing pyrrole or cyclopropane ring . Additionally, photochemical decomposition of CHF2-substituted pyrazolines has been reported as a practical synthesis route .
Chemical Reactions Analysis
{5-Bromo-3-azabicyclo[3.1.0]hexan-1-yl}methanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogen substitution reactions can occur with reagents like sodium iodide in acetone. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which {5-Bromo-3-azabicyclo[3.1.0]hexan-1-yl}methanol exerts its effects involves interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application but generally involves binding to target proteins or enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar compounds to {5-Bromo-3-azabicyclo[3.1.0]hexan-1-yl}methanol include CHF2-substituted 3-azabicyclo[3.1.0]hexanes and bicyclo[2.1.1]hexane derivatives . These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical properties and applications.
Properties
Molecular Formula |
C6H10BrNO |
---|---|
Molecular Weight |
192.05 g/mol |
IUPAC Name |
(5-bromo-3-azabicyclo[3.1.0]hexan-1-yl)methanol |
InChI |
InChI=1S/C6H10BrNO/c7-6-1-5(6,4-9)2-8-3-6/h8-9H,1-4H2 |
InChI Key |
JFVWUDFUYVAMHD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(C1(CNC2)Br)CO |
Origin of Product |
United States |
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